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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Technical Support Center: BMS-191095
Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with BMS-
191095 hydrochloride, focusing on its effects on cellular respiration.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for BMS-191095 hydrochloride?

Al: BMS-191095 hydrochloride is a selective opener of mitochondrial ATP-sensitive
potassium (mitoKATP) channels.[1][2][3][4][5] Its primary effect is to increase potassium ion
influx into the mitochondrial matrix, leading to mitochondrial depolarization.[1][4] This action is

linked to its neuroprotective and cardioprotective effects, particularly in the context of ischemia-
reperfusion injury.[1][3][5][6]

Q2: What are the expected effects of BMS-191095 on mitochondrial membrane potential?

A2: BMS-191095 is expected to cause a dose-dependent depolarization of the mitochondrial
membrane.[1][4] This is a direct consequence of its function as a mitoKATP channel opener.

Q3: Does BMS-191095 hydrochloride affect reactive oxygen species (ROS) production?

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3340025?utm_src=pdf-interest
https://www.benchchem.com/product/b3340025?utm_src=pdf-body
https://www.benchchem.com/product/b3340025?utm_src=pdf-body
https://www.benchchem.com/product/b3340025?utm_src=pdf-body
https://www.benchchem.com/product/b3340025?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15076766/
https://www.medchemexpress.com/BMS-191095.html
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pubmed.ncbi.nlm.nih.gov/15982523/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/15076766/
https://pubmed.ncbi.nlm.nih.gov/15982523/
https://pubmed.ncbi.nlm.nih.gov/15076766/
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/12235243/
https://pubmed.ncbi.nlm.nih.gov/15076766/
https://pubmed.ncbi.nlm.nih.gov/15982523/
https://www.benchchem.com/product/b3340025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A3: Unlike some other mitoKATP channel openers such as diazoxide, BMS-191095 has been
shown to not increase the production of reactive oxygen species (ROS) in isolated
mitochondria.[4] In fact, in preconditioned neurons, it has been observed to abolish glutamate-
induced free-radical production.[1]

Q4: Is BMS-191095 selective for mitochondrial KATP channels?

A4: Yes, BMS-191095 is reported to be highly selective for mitochondrial KATP channels over
sarcolemmal KATP channels.[3][5][6] This selectivity means it has minimal effects on
hemodynamic parameters like blood pressure and does not significantly alter the cardiac action
potential, which are effects associated with non-selective KATP channel openers.[3][5][6]

Q5: What are appropriate antagonists to block the effects of BMS-1910957?

A5: The effects of BMS-191095 can be inhibited by the selective mitoKATP channel antagonist
5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glibenclamide.[4][5]

[7]

Troubleshooting Guides

Problem 1: No observable change in cellular oxygen consumption rate (OCR) after treatment
with BMS-191095.

o Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of
BMS-191095 can be cell-type dependent.

o Solution: Perform a dose-response experiment to determine the optimal concentration for
your specific cell line. Concentrations used in the literature for observing effects range
from nanomolar to micromolar.[5][7]

o Possible Cause 2: Cell Health and Density. Unhealthy or improperly seeded cells may not
respond robustly.

o Solution: Ensure cells are healthy, have a high viability (>95%), and are seeded at the
optimal density for your assay plate.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15982523/
https://pubmed.ncbi.nlm.nih.gov/15076766/
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/12235243/
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/12235243/
https://pubmed.ncbi.nlm.nih.gov/15982523/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/15742810/
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/15742810/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Possible Cause 3: Inappropriate Assay Conditions. The assay medium and timing of
measurements are critical.

o Solution: Ensure the assay medium supports cellular respiration and that measurements
are taken at appropriate time points after compound addition to capture the desired effect.

Problem 2: Unexpected decrease in cell viability after treatment.

o Possible Cause 1: Off-target effects at high concentrations. While selective, very high
concentrations of any compound can lead to off-target toxicity.

o Solution: Lower the concentration of BMS-191095 to within the recommended range for
mitoKATP channel opening. Review literature for concentrations found to be protective
rather than cytotoxic.

o Possible Cause 2: Solvent Toxicity. The solvent used to dissolve BMS-191095 (e.g., DMSO)
may be causing toxicity.

o Solution: Ensure the final concentration of the solvent in your cell culture medium is below
the toxic threshold for your cell type (typically <0.1% for DMSO). Run a vehicle-only
control to assess solvent toxicity.

Problem 3: Variability in mitochondrial membrane potential measurements.

o Possible Cause 1: Inconsistent Dye Loading. Fluorescent dyes used to measure
mitochondrial membrane potential (e.g., TMRM, JC-1) can have variable uptake.

o Solution: Optimize dye concentration and incubation time. Ensure consistent washing
steps to remove excess dye. Use a plate reader or flow cytometer for quantitative analysis
of a large cell population to average out single-cell variations.

e Possible Cause 2: Fluctuation in Cell Health. Differences in cell health across wells can lead
to variability.

o Solution: Ensure even cell seeding and monitor for any edge effects on the plate.

Quantitative Data Summary
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Parameter Value CelllTissue Type Reference

IC50 for Collagen-

Induced Platelet 63.9 uM Human Platelets [7]
Aggregation
IC50 for Thrombin-
Induced Platelet 104.8 uM Human Platelets [7]
Aggregation
EC25 for Onset of

1.5uM Isolated Rat Hearts [5]

Ischemic Contracture

K1/2 for Opening
Cardiac Mitochondrial 83 nM Cardiac Mitochondria [5]
KATP

Effective Plasma
Concentration for 0.3-1.0uM Anesthetized Dogs [6]

Cardioprotection

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester
(TMRM) to measure changes in mitochondrial membrane potential.

o Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density appropriate for
achieving 80-90% confluency on the day of the experiment.

o Compound Preparation: Prepare a stock solution of BMS-191095 hydrochloride in an
appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final
concentrations. Also, prepare a stock solution of a positive control for depolarization (e.g.,
FCCP) and an antagonist (e.g., 5-HD).

« TMRM Staining: Prepare a working solution of TMRM in your assay buffer (e.g., 20-100 nM).
Remove the cell culture medium and add the TMRM solution to each well. Incubate for 30-45
minutes at 37°C, protected from light.
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o Compound Addition: After incubation, add the prepared dilutions of BMS-191095, 5-HD (for
antagonist experiments), FCCP, and a vehicle control to the respective wells.

e Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader
with excitation/emission wavelengths appropriate for TMRM (e.g., EX/Em ~548/573 nm).
Read the plate kinetically for a desired period (e.g., every 2 minutes for 1-2 hours) to
observe the depolarization event.

o Data Analysis: Normalize the fluorescence readings to the baseline (before compound
addition). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to
measure OCR.

o Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer and
allow them to adhere and grow.

o Compound Preparation: Prepare stock solutions of BMS-191095, an antagonist (5-HD), and
modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) in
the assay medium.

o Assay Setup: A day after seeding, replace the growth medium with the assay medium and
incubate the cells in a CO2-free incubator for 1 hour prior to the assay. Load the prepared
compounds into the injection ports of the sensor cartridge.

o OCR Measurement: Place the cell plate in the analyzer and begin the assay. Establish a
baseline OCR, then sequentially inject BMS-191095 (or vehicle). In some experiments, you
may inject an antagonist prior to BMS-191095. Following the treatment, inject oligomycin,
FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration,
maximal respiration, and non-mitochondrial respiration.

o Data Analysis: The instrument's software will calculate the OCR at different stages of the
experiment. Analyze the change in basal respiration after the addition of BMS-191095
compared to the vehicle control.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Visualizations

Mitochondrion

Leads to Mitochondrial Contributes to Neuroprotection &

Mitochondrial
Matrix

Depolarization Cardioprotection

Iafline \io

mitoKATP Channel

BMS-191095 Activates

activated channel

Click to download full resolution via product page

Caption: Mechanism of action for BMS-191095 hydrochloride.
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Caption: Experimental workflow for measuring OCR with BMS-191095.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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